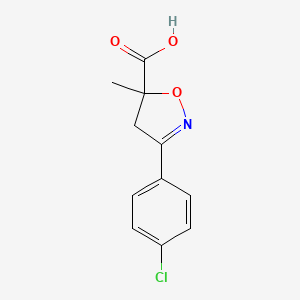

3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Description

3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 712347-85-8) is a bicyclic isoxazole derivative featuring a chlorinated aromatic ring at the 4-position and a methyl group on the dihydroisoxazole scaffold. Its molecular formula is C₁₁H₁₀ClNO₃, with a molecular weight of 239.65 g/mol. The compound is of interest in medicinal and agrochemical research due to its structural rigidity, which enhances binding specificity in biological targets. The chlorine substituent at the para position of the phenyl ring contributes to its electronic and steric properties, influencing solubility, stability, and reactivity .

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-11(10(14)15)6-9(13-16-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERMSOSSTIVNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms or cellular processes.

Medicine: It has potential as a lead compound in drug discovery, particularly for developing new pharmaceuticals with anti-inflammatory, analgesic, or anticancer properties.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the compound with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Phenyl Ring

Positional Isomers of Chlorine

- 3-(2-Chlorophenyl) Analog (CAS: 522615-29-8):

Substitution at the ortho position introduces steric hindrance, reducing solubility in polar solvents compared to the para-substituted compound. Safety data indicate a higher hazard profile (GHS precautionary statements) due to increased reactivity . - 3-(3-Chlorophenyl) Analog (CAS: 1326814-71-4):

Meta-substitution results in intermediate electronic effects between ortho and para isomers. This analog shows reduced thermal stability, as evidenced by decomposition during formulation trials .

Halogen Substitution Beyond Chlorine

- 2.1 for the 4-Cl analog) and resistance to enzymatic degradation. IR data (1743 cm⁻¹, C=O stretch) confirm similar carboxylate functionality .

- 3-(2-Chloro-6-fluorophenyl) Analog (CAS: 109888-59-7):

Dual halogenation increases molecular weight (257.63 g/mol ) and steric bulk, reducing bioavailability in aqueous systems .

Non-Halogenated Phenyl Groups

- 3-(4-Methoxyphenyl) Analog (CAS: 878427-26-0): The electron-donating methoxy group improves solubility in polar solvents (e.g., 25 mg/mL in ethanol vs. 10 mg/mL for the 4-Cl analog) but decreases oxidative stability .

Modifications to the Isoxazole Scaffold

Methyl Group Position

- 5-Methyl vs. 4-Methyl Derivatives :

Methyl substitution at the 5-position (as in the target compound) enhances conformational rigidity, critical for binding to enzyme active sites. In contrast, 4-methyl analogs (e.g., 3-(4-Methoxyphenyl)-5-methyl-4-isoxazolecarboxylic acid, CAS: 93041-45-3) exhibit greater rotational freedom, reducing target affinity .

Carboxylic Acid Derivatives

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound (CAS) | Substituent | Molecular Weight (g/mol) | logP | Solubility in Water (mg/mL) |

|---|---|---|---|---|

| 712347-85-8 (Target) | 4-Cl | 239.65 | 2.1 | 10 |

| 522615-29-8 | 2-Cl | 239.65 | 2.3 | 5 |

| 878427-26-0 | 4-OCH₃ | 235.24 | 1.8 | 25 |

| 1326810-45-0 | 3,4-diCl | 274.10 | 2.7 | 3 |

Biological Activity

3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS No. 1171745-44-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxicity, enzyme inhibition, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is , with a molecular weight of 239.66 g/mol. The compound features a chlorophenyl group, which is often associated with enhanced biological activity due to its electron-withdrawing properties.

1. Cytotoxicity Studies

Cytotoxicity is a critical parameter for evaluating the potential of new compounds in cancer treatment. A study investigating various derivatives of isoxazole compounds found that the compound exhibited varying levels of cytotoxicity against different cancer cell lines. Notably, it was tested against melanoma cells, showing promising results in inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid | Melanoma | Data not specified |

The specific IC50 values for this compound were not detailed in the available literature; however, it was noted that similar compounds within the same class demonstrated significant cytotoxic effects.

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Enzyme inhibition is crucial for developing therapeutic agents targeting diseases such as Alzheimer's and cancer.

- Cholinesterase Inhibition : Compounds similar to 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid have shown moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in Alzheimer's disease therapy.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| AChE | Competitive | 10.4 |

| BChE | Competitive | 7.7 |

The presence of halogen atoms, such as chlorine, often enhances the binding affinity to these enzymes, leading to increased inhibitory activity.

3. Antioxidant Activity

Antioxidant properties are vital for combating oxidative stress-related diseases. Some studies suggest that isoxazole derivatives can scavenge free radicals effectively. Although specific data for 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is limited, related compounds have demonstrated antioxidant capabilities.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Melanoma Treatment : A derivative similar to 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid was evaluated for its effects on melanoma cells. The results indicated a significant reduction in cell viability and suggested a mechanism involving apoptosis induction.

- Enzyme Interaction Studies : Molecular docking studies have provided insights into how 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid interacts with target enzymes like AChE and BChE. These studies revealed potential hydrogen bonding interactions that may explain its inhibitory effects.

Q & A

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions using substituted phenylhydrazines and β-keto esters under acidic or basic conditions. For example, analogous isoxazole derivatives (e.g., dichlorophenyl variants) are synthesized by reacting 4-chlorophenyl-substituted precursors with hydroxylamine under reflux in ethanol, followed by acid-catalyzed cyclization . Key steps include:

- Precursor preparation : Use 4-chlorophenylacetone derivatives to form β-keto esters.

- Cyclization : Optimize reaction time (typically 6–12 hours) and temperature (80–100°C) to enhance yield.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. How should researchers characterize the structural and purity properties of this compound?

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : Analyze - and -NMR to confirm the dihydroisoxazole ring and substituent positions (e.g., 4-chlorophenyl protons resonate at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]) and fragmentation patterns.

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for related dihydroisoxazoles .

Q. What are the primary research applications of this compound in biological studies?

The 4-chlorophenyl and dihydroisoxazole moieties make it a candidate for:

- Enzyme Inhibition Studies : The chlorophenyl group may interact with hydrophobic enzyme pockets, as seen in analogous compounds targeting cytochrome P450 or kinases .

- Metabolic Pathway Probes : Use radiolabeled derivatives (e.g., -labeled at the methyl group) to track metabolic fate in cell cultures .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side-product formation during synthesis?

Common side products include open-chain intermediates or regioisomers. Mitigation strategies:

- Temperature Control : Lower reaction temperatures (e.g., 60°C) reduce decomposition but may prolong reaction time.

- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization and suppress byproducts .

- In Situ Monitoring : Employ TLC or inline FTIR to detect intermediate formation and adjust conditions dynamically.

Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or bacterial enzymes) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl vs. Br) with antimicrobial activity using datasets from analogs .

- MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding affinity and residence time.

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?

Discrepancies may arise from solvent effects, concentration, or impurities. Solutions include:

Q. What strategies are effective for improving the compound’s solubility in biological assays?

The carboxylic acid group enhances water solubility, but the hydrophobic chlorophenyl moiety may limit it. Approaches:

- Salt Formation : Prepare sodium or potassium salts via treatment with NaOH/KOH in aqueous ethanol.

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies .

- Prodrug Derivatization : Esterify the carboxylic acid to increase membrane permeability, followed by enzymatic hydrolysis in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.